[(4-tert-Butylphenyl)methyl](2-methylpropyl)amine
Overview
Description
“(4-tert-Butylphenyl)methylamine” is a chemical compound . It is commonly used in scientific experiments . The molecular weight of this compound is 219.37 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “(4-tert-Butylphenyl)methylamine” include a molecular weight of 219.37 . It is a liquid at room temperature .Scientific Research Applications
Catalysis and Synthesis
(4-tert-Butylphenyl)methylamine and its derivatives have been studied for their roles in catalysis and synthesis processes. For example, they have been used in the synthesis of cyclometalated Rh(III) and Ir(III) complexes, which show promising anticancer activity due to their efficient binding with DNA and proteins (Mukhopadhyay et al., 2015). Another study demonstrated the use of related compounds in the synthesis of Group 10 metal aminopyridinato complexes, which serve as catalysts for aryl-Cl activation and hydrosilane polymerization, showcasing the compound's versatility in catalytic applications (Deeken et al., 2006).
Asymmetric Synthesis
The compound and its related chemical structures have been employed in the asymmetric synthesis of amines, demonstrating their utility as versatile intermediates. Such methodologies enable the efficient synthesis of highly enantioenriched amines, which are crucial in the development of pharmaceuticals and fine chemicals (Ellman et al., 2002).
Material Science
In material science, derivatives of (4-tert-Butylphenyl)methylamine have been explored for their potential in creating advanced materials. For instance, the study of their interaction with various substrates has led to insights into the development of new materials with specific properties, such as enhanced thermal stability or tailored optical characteristics (Itoh et al., 2000).
Analytical Techniques
Certain challenges associated with the use of (4-tert-Butylphenyl)methylamine derivatives in analytical techniques, such as matrix-assisted laser desorption/ionization (MALDI) time-of-flight mass spectrometry, have been addressed. Studies have highlighted the potential issues and provided solutions to improve the accuracy and reliability of analytical results (Lou et al., 2010).
Nonlinear Optical Studies
Research into the nonlinear optical properties of related compounds, such as 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine, has revealed their potential applications in optoelectronics and photonics. These studies contribute to the development of materials with specific optical properties for use in devices like lasers, optical switches, and sensors (Tamer et al., 2016).
properties
IUPAC Name |
N-[(4-tert-butylphenyl)methyl]-2-methylpropan-1-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N/c1-12(2)10-16-11-13-6-8-14(9-7-13)15(3,4)5/h6-9,12,16H,10-11H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TTWICYTUSXZUKR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC1=CC=C(C=C1)C(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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